molecular formula C8H9NO2Te B14420494 1-(Ethyltellanyl)-2-nitrobenzene CAS No. 84451-31-0

1-(Ethyltellanyl)-2-nitrobenzene

Cat. No.: B14420494
CAS No.: 84451-31-0
M. Wt: 278.8 g/mol
InChI Key: VNSKXAKYTISZHC-UHFFFAOYSA-N
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Description

1-(Ethyltellanyl)-2-nitrobenzene is an organotellurium compound characterized by the presence of an ethyltellanyl group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethyltellanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethyltellurium trichloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethyltellanyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethyltellanyl group can be oxidized to form tellurium dioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Tellurium dioxide and 2-nitrobenzene.

    Reduction: 1-(Ethyltellanyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethyltellanyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organotellurium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Ethyltellanyl)-2-nitrobenzene involves its interaction with molecular targets through its ethyltellanyl and nitro groups. The ethyltellanyl group can form bonds with various biomolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

1-(Ethyltellanyl)-2-nitrobenzene can be compared with other similar compounds such as:

    1-(Methyltellanyl)-2-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(Phenyltellanyl)-2-nitrobenzene: Contains a phenyl group instead of an ethyl group.

    1-(Ethyltellanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.

Uniqueness: this compound is unique due to the specific positioning of the ethyltellanyl and nitro groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84451-31-0

Molecular Formula

C8H9NO2Te

Molecular Weight

278.8 g/mol

IUPAC Name

1-ethyltellanyl-2-nitrobenzene

InChI

InChI=1S/C8H9NO2Te/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3

InChI Key

VNSKXAKYTISZHC-UHFFFAOYSA-N

Canonical SMILES

CC[Te]C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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